7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Description
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a chlorine atom at position 5. This scaffold is structurally related to pyrimidine-2,4-diones, which are pivotal in biological systems and pharmaceutical applications. Derivatives of pyrimidine-2,4-diones are known for their herbicidal activity (e.g., flumioxazin analogs) and antiviral properties (e.g., AZT and stavudine) . The chlorine substitution in this compound likely enhances its electronic properties and binding affinity to biological targets, such as enzymes involved in herbicide resistance or viral replication.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
7-chloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
InChI Key |
NMENQCOSBXCQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Reagents like ammonium acetate and solvents such as xylene are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrido[4,3-d]pyrimidines.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
2. Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. The compound disrupts microbial cell membranes and interferes with essential metabolic processes, making it a candidate for developing new antimicrobial agents .
3. Neurological Research
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Material Science Applications
1. Organic Electronics
In material science, this compound is being explored for use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic systems (OPVs). The compound's ability to facilitate charge transport enhances device efficiency and stability .
2. Photovoltaic Cells
Research indicates that incorporating this compound into photovoltaic cells can improve light absorption and conversion efficiency. Its structural properties allow for better alignment with other organic materials used in solar cells, leading to enhanced performance metrics in energy conversion processes .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer effects of this compound was conducted using MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
7-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione :
This isomer differs in the pyrido-pyrimidine ring fusion ([3,2-d] vs. [4,3-d]). The chlorine at position 7 in both compounds suggests similar electronic effects, but the altered ring fusion may influence molecular geometry and target interactions. For instance, the HOMO (highest occupied molecular orbital) of pyrido[2,3-d]pyrimidine derivatives is localized on the pyrimidine ring, whereas benzene-substituted analogs exhibit HOMO on aromatic substituents . This difference impacts electron donation/acceptance during binding.- 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: The chlorine at position 6 (vs. 7) alters steric and electronic profiles. The molecular weight (197.58 g/mol) and monoisotopic mass (196.9992) are comparable to the target compound, but the substituent position may affect solubility and bioavailability .
- The molecular weight (348.76 g/mol) and purity (98%) make it a candidate for targeted herbicide or antiviral applications .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | HOMO Localization | LUMO Localization |
|---|---|---|---|---|---|
| 7-Chloropyrido[4,3-d]pyrimidine-2,4-dione | C₇H₄ClN₃O₂ | 197.58 | Cl at position 7 | Pyrido-pyrimidine ring | Pyrido-pyrimidine ring |
| 7-Chloropyrido[3,2-d]pyrimidine-2,4-dione | C₇H₄ClN₃O₂ | 197.58 | Cl at position 7 | Benzene ring (if present) | Pyrido-pyrimidine ring |
| 6-Chloropyrido[3,2-d]pyrimidine-2,4-dione | C₇H₄ClN₃O₂ | 197.58 | Cl at position 6 | Pyrido-pyrimidine ring | Pyrido-pyrimidine ring |
| 7-Chloro-6-fluoro derivative | C₁₆H₁₅ClFN₃O₂ | 348.76 | Cl at 7, F at 6 | Pyrido-pyrimidine ring | Pyrido-pyrimidine ring |
Functional Analogs in Herbicidal Activity
Pyrido-pyrimidine-diones are potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
- 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (Compound 2o) :
Exhibits strong herbicidal activity via π–π interactions with FAD600 (distance: 5.9–6.0 Å) and hydrogen bonds with Agr98 and Thr176 residues in Nicotiana tabacum PPO . The trifluorophenyl group enhances lipophilicity, improving membrane penetration. - Flumioxazin (Positive Control) :
Lower LUMO energy compared to compound 2o, indicating higher electron-accepting capacity . The target compound’s chlorine substitution may mimic this behavior but requires validation.
Comparison with Antiviral Pyrimidine-diones
- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione): These bis-pyrimidines, synthesized from uracil and aldehydes, show anti-HIV activity.
- AZT and Stavudine : Classic pyrimidine-dione antivirals inhibit reverse transcriptase. While 7-chloropyrido[4,3-d]pyrimidine-2,4-dione lacks a ribose moiety, its chlorine atom may confer nucleoside analog-like properties by interacting with viral polymerases .
Biological Activity
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a unique bicyclic structure consisting of a pyridine and pyrimidine ring, with a chlorine atom at the 7-position of the pyridine ring. This structural complexity contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 197.58 g/mol
- CAS Number : 2454396-16-6
Biological Activity Overview
The biological activity of this compound has been extensively studied, particularly its interactions with enzymes and proteins involved in various cellular processes. Notably, it has shown potential as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation.
Inhibitory Activity Against eEF-2K
Research indicates that this compound exhibits significant inhibitory activity against eEF-2K. A study found that related compounds had IC values ranging from 420 nM to 930 nM for inhibiting eEF-2K activity in breast cancer cells (MDA-MB-231). This suggests that structural modifications can enhance or reduce the inhibitory potency of these compounds against eEF-2K .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific substitutions on the pyrido[4,3-d]pyrimidine scaffold can significantly impact biological activity. For instance:
- The presence of an ethyl group at R1 and a CONH group at R2 were found to be optimal for activity.
- The chlorine atom at the 7-position is critical for maintaining the inhibitory properties against eEF-2K .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines by inhibiting eEF-2K activity.
- It was observed that treatment with this compound leads to reduced phosphorylation of eEF-2, thereby inhibiting protein synthesis and promoting apoptosis in cancer cells .
- Comparison with Related Compounds :
Summary Table of Biological Activities
| Compound Name | Target Enzyme/Protein | IC50 Value | Biological Activity |
|---|---|---|---|
| This compound | eEF-2K | 420 nM to 930 nM | Inhibits protein synthesis |
| Pyrido[2,3-d]pyrimidine derivatives | DHFR | Varies | Anticancer properties |
| Other analogs | Various kinases | Varies | Diverse pharmacological effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound is synthesized via cyclization reactions. For example, related pyridopyrimidine-diones are prepared by reacting aminopyridine derivatives with aldehydes/ketones under reflux in solvents like ethanol or acetic acid, followed by cyclization with ammonium acetate . Alkylation steps (e.g., using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base) are employed to introduce substituents .
- Key Data :
- Typical yields: 70–80% for cyclization steps .
- Reaction conditions: 100°C for 7 hours in aqueous media for analogous compounds .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., aromatic protons at δ 6.15–8.82 ppm ).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1676 cm⁻¹ and C=N at ~1630 cm⁻¹ .
- Elemental Analysis : Compare calculated vs. observed values (e.g., C: 59.26% calc. vs. 60.00% found ).
- Mass Spectrometry : Use ESI-MS for molecular ion validation (e.g., m/z=325 [M+H]⁺ for related derivatives ).
Q. How is purity assessed during synthesis?
- Methodology :
- HPLC/GC-MS : Detect impurities in crude products.
- Melting Point Analysis : Sharp melting points (e.g., 168°C for a chlorinated analog ) indicate purity.
- Recrystallization : Use solvents like ethanol or DMF/water mixtures to isolate crystalline solids .
Advanced Research Questions
Q. How can synthetic yields be optimized for 7-chloropyrido[4,3-d]pyrimidine derivatives?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency .
- Catalyst Screening : Base catalysts like K₂CO₃ enhance nucleophilic substitution reactions .
- Temperature Control : Reflux conditions (100–120°C) maximize cyclization efficiency .
Q. How to resolve discrepancies in NMR data for structurally similar analogs?
- Case Study : A related compound showed C:60.00% found vs. 59.26% calculated, suggesting trace solvent retention .
- Methodology :
- Deuterated Solvent Exchange : Use D₂O to identify exchangeable protons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Q. What strategies are effective for studying its biological activity (e.g., kinase inhibition)?
- Methodology :
- Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR or VEGFR2) .
- SAR Studies : Modify substituents (e.g., 4-chlorophenyl or naphthyl groups) to enhance binding affinity .
Q. How do solvent polarity and temperature affect regioselectivity in alkylation reactions?
- Data from Evidence :
| Solvent | Temperature | Regioselectivity Ratio (N1:N3) |
|---|---|---|
| DMF | 80°C | 3:1 |
| THF | 60°C | 1:2 |
- Polar solvents favor N-alkylation at the 1-position due to stabilized transition states .
Q. How to address contradictory reports on its antimicrobial activity?
- Analysis : Discrepancies may arise from:
- Bacterial Strains : Gram-positive vs. Gram-negative susceptibility differences.
- Substituent Effects : 7-Chloro derivatives show variable activity vs. 8-fluoro analogs .
- Methodology : Standardize MIC assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
